![molecular formula C10H11Br B2374879 (E)-beta-Bromo-2,4-dimethylstyrene CAS No. 1574365-89-1](/img/structure/B2374879.png)
(E)-beta-Bromo-2,4-dimethylstyrene
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Description
(E)-beta-Bromo-2,4-dimethylstyrene is a chemical compound that belongs to the family of styrenes. It is a colorless liquid that is widely used in scientific research applications. The compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are well documented.
Scientific Research Applications
Chemical Synthesis and Reactions
Improved Preparations and Characterization : Improved preparations of 2,6-dimethylstyrene and its α-bromo derivative have been described, leading to significant advancements in chemical synthesis. The Br/Li exchange reaction of these compounds allows for the characterization of compounds in single crystals, contributing to the understanding of chemical structures and reactions in organic chemistry (Knorr et al., 1997).
Stereoselective Synthesis : (E)-β-Arylvinyl bromides, a category that includes (E)-beta-Bromo-2,4-dimethylstyrene, have been synthesized using microwave-induced Hunsdiecker-type reactions. These compounds are crucial in organic chemistry for stereoselective synthesis, providing a pathway to create complex molecules with specific configurations (Kuang et al., 2005).
Application in Medical Research
- Amyloid Plaque Detection in Alzheimer's Disease : Compounds related to (E)-beta-Bromo-2,4-dimethylstyrene have been used to develop ligands for detecting beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. These developments are significant for diagnostic imaging in neurological disorders (Zhuang et al., 2003).
Exploring Chemical Properties and Reactions
Understanding Mutagenic Potencies : Research into the reaction products of styrene oxide derivatives, including compounds similar to (E)-beta-Bromo-2,4-dimethylstyrene, has provided insights into mutagenic potencies and chemical reactivity, contributing to the field of biochemistry and toxicology (Sugiura & Goto, 1981).
Photodimerisation and Solid State Chemistry : The solid-state photodimerisation of (E)-beta-nitrostyrene, related to (E)-beta-Bromo-2,4-dimethylstyrene, has been studied to understand its crystal structure and photochemical properties. This research is valuable for the field of materials science and photochemistry (Pedireddi et al., 1992).
properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-2,4-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-7H,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUXMKBPSJZIFF-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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